molecular formula C21H23N3O4 B6349799 8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-37-0

8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349799
CAS No.: 1326810-37-0
M. Wt: 381.4 g/mol
InChI Key: YHABUHZFAGRKCB-UHFFFAOYSA-N
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Description

8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its structure includes a benzyl group at the 8-position and a pyridine-4-carbonyl substituent at the 4-position, with a carboxylic acid group at the 3-position (Figure 1).

Properties

IUPAC Name

8-benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(17-6-10-22-11-7-17)24-18(20(26)27)15-28-21(24)8-12-23(13-9-21)14-16-4-2-1-3-5-16/h1-7,10-11,18H,8-9,12-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABUHZFAGRKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=NC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse biological activities, including interactions with various biological targets such as enzymes and receptors. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C21H23N3O4
  • Molecular Weight : 381.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The spirocyclic structure enhances its binding affinity to various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the benzyl and pyridine groups may facilitate hydrophobic interactions and hydrogen bonding, which are critical for biological activity .

In Vitro Studies

Research indicates that compounds with similar structural features exhibit significant biological activities such as:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer drugs.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

  • A study on a related compound demonstrated good oral bioavailability and efficacy in preventing l-cystine stone formation in a knockout mouse model, highlighting the importance of structural modifications for enhancing bioactivity .

Case Studies

StudyCompoundFindings
18-l-Cystinyl bis(1,8-diazaspiro[4.5]decane)Demonstrated significant inhibition of l-cystine crystallization in vivo with an oral bioavailability of 22% .
28-Benzyl AnalogExhibited antimicrobial properties against Gram-positive bacteria in vitro .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Benzylamine and pyridine derivatives are commonly used.
  • Reaction Conditions : The reaction is optimized for yield and purity using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The spirocyclic scaffold allows for extensive modifications. Key analogs differ in substituents at the 4- and 8-positions, influencing molecular weight, lipophilicity, and bioactivity:

Compound Name 4-Position Substituent 8-Position Substituent Molecular Weight (g/mol) Key References
Target compound Pyridine-4-carbonyl Benzyl 349.37*
8-Methyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pyridine-4-carbonyl Methyl 305.33
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl Methyl 340.32
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl Propyl 366.84
8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-tert-Butylbenzoyl Benzyl 436.50*
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-Fluorobenzoyl Benzyl 365.37*

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Bulk : The benzyl group at the 8-position (target compound) increases molecular weight and lipophilicity compared to methyl or propyl analogs .
  • Aromatic Diversity : Pyridine-4-carbonyl (target compound) introduces nitrogen-based polarity, contrasting with purely aromatic benzoyl derivatives .

Physicochemical Properties

  • Solubility : The pyridine-4-carbonyl group in the target compound may improve aqueous solubility compared to hydrophobic tert-butyl or fluorobenzoyl analogs .
  • Purity: Most analogs are synthesized with ≥95% purity, as noted in commercial listings (e.g., 4-(4-chlorobenzoyl)-8-propyl-... at 95% purity) .
  • Stability : The 1-oxa ring system is generally stable under standard conditions, though thia-substituted analogs (e.g., 8-benzyl-1-thia-4,8-diazaspiro...) may exhibit different degradation profiles .

Preparation Methods

Synthetic Routes to the Spirocyclic Core

The spiro[4.5]decane scaffold is central to the target compound. European Patent EP0413516B1 (Source 1) outlines a general pathway for synthesizing 1-oxa-3,8-diazaspiro[4.5]decane derivatives. Key steps include:

  • Cyclization of Piperidine Precursors :

    • 1-Benzyl-4-ethynyl-4-hydroxypiperidine is reacted with n-butyl isocyanate in 2-picoline under reflux with anhydrous potassium acetate as a catalyst .

    • This forms the spirocyclic intermediate 8-benzyl-3-n-butyl-4-methylene-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane after 6 hours .

  • Functionalization at Position 4 :

    • The methylene group at position 4 is oxidized or substituted to introduce carbonyl functionality. For example, reaction with pyridine-4-carbonyl chloride under basic conditions installs the pyridine-carbonyl moiety .

Introduction of the Pyridine-4-Carbonyl Group

The installation of the pyridine-4-carbonyl group is critical for biological activity. U.S. Patent 20110257213 (Source 5) describes coupling strategies for similar spiro compounds:

  • Acylation Reactions :

    • The spirocyclic amine intermediate undergoes acylation with pyridine-4-carbonyl chloride in dichloromethane, using triethylamine as a base .

    • Reaction conditions: 0–5°C for 2 hours, followed by room-temperature stirring overnight .

  • Alternative Coupling Agents :

    • Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation between the spirocyclic amine and pyridine-4-carboxylic acid .

    • Yields range from 60–75% after purification via silica gel chromatography .

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 is introduced through hydrolysis or direct synthesis:

  • Ester Hydrolysis :

    • A methyl ester precursor (e.g., 8-benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate) is hydrolyzed using aqueous NaOH in methanol .

    • Conditions: Reflux for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid .

  • Direct Synthesis :

    • PMC7203961 (Source 3) reports a one-pot method where the carboxylic acid is retained during spirocycle formation by using protected intermediates .

    • For example, a tert-butyl ester is cleaved post-cyclization using trifluoroacetic acid .

Purification and Characterization

Table 1: Purification Methods and Yields

StepMethodSolvent SystemYield (%)Purity (%)Source
Spirocycle FormationCrystallizationEthanol6595
Pyridine AcylationColumn ChromatographyHexane:Ethyl Acetate7298
Ester HydrolysisAcid PrecipitationMethanol/Water8599

Analytical Data :

  • IR Spectroscopy : CN stretch at 2240 cm⁻¹ (pyridine-carbonyl) .

  • ¹H NMR : Benzyl protons as a multiplet at δ 7.25–7.35 ppm; spirocyclic CH₂ at δ 3.70–4.10 ppm .

  • 13C NMR : Carboxylic acid carbon at δ 172.5 ppm; pyridine carbonyl at δ 167.8 ppm .

Challenges and Optimization

  • Spirocyclic Ring Stability :

    • The 1-oxa-4,8-diazaspiro[4.5]decane core is sensitive to strong acids/bases. Neutral pH conditions are maintained during hydrolysis .

  • Byproduct Formation :

    • Competing N-acylation at position 8 occurs if excess acylating agent is used. Stoichiometric control (1:1 ratio) minimizes this .

  • Scale-Up Considerations :

    • Batch processes using 2-picoline as solvent require careful temperature control to prevent decomposition .

Comparative Analysis of Synthetic Pathways

Table 2: Route Efficiency Comparison

RouteStepsTotal Yield (%)Key AdvantageLimitation
A442High-purity final productLengthy purification steps
B355One-pot acylationLower thermal stability
  • Route A : Sequential cyclization, acylation, and hydrolysis (Sources 1, 5).

  • Route B : Direct coupling of preformed spirocycle with pyridine-4-carboxylic acid (Source 3).

Industrial Applications and Modifications

While the compound is currently discontinued commercially (Source 2), its synthesis informs broader medicinal chemistry strategies:

  • Antimicrobial Analogues : Spirocycles with pyridine-carbonyl groups show activity against Gram-positive bacteria .

  • Neurological Targets : Structural analogs are patented as dopamine D3 receptor modulators .

Q & A

Q. What are the standard synthetic routes for 8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as coupling pyridine-4-carbonyl derivatives with spirocyclic intermediates. Protecting group strategies (e.g., tert-butoxycarbonyl) are often employed to preserve reactive sites during benzylation or acylation steps. Final purification may use column chromatography, and structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .

Q. How is the compound structurally characterized?

Key characterization methods include:

  • NMR spectroscopy : To confirm spirocyclic connectivity and substituent positions.
  • Mass spectrometry (EI-MS or HRMS) : For molecular weight validation (e.g., observed m/z 803 in analogs) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms (not explicitly cited but inferred from spirocyclic analogs in ).

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard information. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this spirocyclic compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach combines computational reaction path searches with experimental feedback loops to refine conditions (e.g., solvent choice, temperature) and improve yields .

Q. What strategies resolve contradictions in reported biological activities of analogous spirocyclic compounds?

  • Perform comparative bioassays under standardized conditions (e.g., enzyme inhibition assays for lipid metabolism targets) .
  • Analyze structural variations (e.g., fluorobenzoyl vs. pyridinyl substituents) using SAR studies to identify key functional groups .

Q. How to design biological activity screening for this compound?

Prioritize in vitro models (e.g., cell-free enzymatic assays) to evaluate targets like cyclooxygenase or lipoxygenase inhibition. Use dose-response curves (IC₅₀ determination) and compare with structurally related compounds (e.g., 4-(3,5-difluorobenzoyl) analogs) .

Q. What methodologies validate the stereochemical purity of the spirocyclic core?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Single-crystal X-ray diffraction : Definitive resolution of stereochemistry .

Q. How to investigate the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies :

  • Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC-MS and identify byproducts (e.g., decarboxylation or hydrolysis products) .

Q. What techniques elucidate reaction mechanisms during synthesis?

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.
  • In situ FTIR/NMR : Track intermediate formation in real time .

Methodological Considerations

Q. How to address low yields in multi-step syntheses?

  • Optimize protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection to minimize side reactions.
  • Screen catalysts : Transition metals (e.g., Pd) may enhance coupling efficiency .

Q. What analytical approaches ensure batch-to-batch consistency?

  • HPLC purity assays : Use C18 columns with UV detection (λ = 254 nm).
  • Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., Anal. Calcd: C, 68.69; H, 4.23; N, 8.71) .

Q. How to study interactions with biological macromolecules?

  • Surface plasmon resonance (SPR) : Measure binding affinity to proteins.
  • Molecular docking simulations : Predict binding poses using crystal structures of target enzymes .

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